Enantiomeric Purity via Lipase-Catalyzed Kinetic Resolution: Thienyl vs. Phenyl β-Hydroxy Nitrile
The (S)-enantiomer of 3-hydroxy-3-(thiophen-2-yl)propanenitrile is obtained with >99% ee via lipase PS-C-catalyzed transesterification in diisopropyl ether at 25°C, yielding 42% isolated product [1]. Under comparable lipase-mediated transesterification conditions (lipase PS-C 'Amano' II in diisopropyl ether), 3-hydroxy-3-phenylpropanenitrile achieves similarly high enantioselectivity (>99% ee) [2]. However, the thiophene substrate demonstrates compatibility with multiple lipases (Pseudomonas cepacia, Pseudomonas fluorescens) as disclosed in the patent [1], whereas the phenyl analog required screening of a narrower lipase panel to attain optimal performance [2]. This broader enzyme tolerance of the thiophene derivative offers greater biocatalyst flexibility for process optimisation.
| Evidence Dimension | Enantiomeric excess (ee) and biocatalyst generality in lipase-mediated kinetic resolution |
|---|---|
| Target Compound Data | ee >99% for both (S)-alcohol and (R)-acetate; effective resolution with Pseudomonas cepacia lipase PS-C, PFL, and others [1] |
| Comparator Or Baseline | 3-Hydroxy-3-phenylpropanenitrile: ee >99% with lipase PS-C 'Amano' II; other lipases gave lower enantioselectivities [2] |
| Quantified Difference | Equivalent enantiomeric excess (>99%) for both substrates, but the thiophene derivative exhibits compatibility with a wider lipase panel (3+ enzymes vs. 1 optimal lipase for phenyl analog) |
| Conditions | Transesterification with vinyl acetate in diisopropyl ether, 25–30°C, 14 h, substrate 5 mmol scale |
Why This Matters
For procurement, the broader enzyme compatibility of the thiophene intermediate translates into lower biocatalyst cost and greater process robustness in case of lipase supply chain disruption.
- [1] Kamal, A.; Khanna, G. B. R.; Ramu, R. US Patent 7,045,341 B2 (2006). Examples: (S)-alcohol 42% yield, ee >99%; (R)-acetate 43% yield, ee >99%. View Source
- [2] Kamal, A.; Khanna, G. B. R.; Ramu, R. Tetrahedron: Asymmetry 2002, 13, 2039–2051. Lipase PS-C 'Amano' II gave optimal yields and high enantioselectivity (>99%) for 3-hydroxy-3-phenylpropanenitrile. View Source
